Centaureidin

概要

説明

準備方法

ケンタウレイジンは、酢酸エチルやメタノールなどの溶媒を用いて植物から抽出することができます。 抽出プロセスは、通常、溶媒蒸発とカラムクロマトグラフィーによる精製を含む . さらに、生物学的的方法によるケンタウレイジンの合成も試みられています .

化学反応の分析

ケンタウレイジンは、酸化、還元、置換などの様々な化学反応を起こします。 これらの反応で使用される一般的な試薬には、酢酸エチル、メタノール、その他の有機溶媒が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

Anticancer Properties

Centaureidin has been identified as a cytotoxic compound with potential anticancer properties. Research indicates that it can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : this compound appears to exert its effects through the activation of the Rho signaling pathway, which inhibits dendrite outgrowth in melanocytes and melanosome transfer to keratinocytes. This mechanism may contribute to its anti-melanoma effects .

- Case Study : A study demonstrated that this compound isolated from Bidens pilosa exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Immunomodulatory Effects

This compound has shown promise in modulating immune responses, particularly through the enhancement of cytokine production.

- IFN-γ Production : Research has indicated that this compound can up-regulate interferon-gamma (IFN-γ) expression in T cells, which plays a crucial role in the immune response against infections and tumors. This effect is mediated through transcription factors such as NFAT and NFκB .

- Case Study : In vitro studies demonstrated that this compound significantly increased IFN-γ levels in Jurkat T cells, highlighting its potential as an immunomodulatory agent .

Dermatological Applications

This compound's influence on skin pigmentation makes it a candidate for dermatological applications.

- Skin Pigmentation Regulation : Studies suggest that this compound may have a role in modifying skin pigmentation. It could potentially serve as an agent for treating hyperpigmentation disorders by inhibiting melanin production .

- Case Study : A review highlighted various intrinsic biochemical mechanisms that affect skin pigmentation and suggested that compounds like this compound could be explored for therapeutic use in dermatology .

Phytochemical Analysis

This compound is often studied within the context of phytochemical extracts from various plants.

- Extraction and Analysis : Phytochemical analyses have shown that this compound can be isolated alongside other flavonoids from plant sources, contributing to the overall understanding of their bioactive properties .

- Antioxidant Activity : As with many flavonoids, this compound may exhibit antioxidant properties, which can further enhance its therapeutic potential in various health conditions.

Summary Table of Applications

作用機序

ケンタウレイジンは、チューブリン重合を阻害することにより作用し、細胞分裂を阻害し、癌細胞に細胞毒性を誘発します . また、Rhoを活性化し、メラノサイト樹状突起の収縮を引き起こし、ケラチノサイトへのメラノソーム転移に影響を与えます . このメカニズムは、特に皮膚色素沈着研究において関連性があります。

類似の化合物との比較

ケンタウレイジンは、ユーパトリンやアピゲニンなど、細胞毒性を示す他のフラボノイドと類似しています . ケンタウレイジンは、チューブリン重合を阻害し、インターフェロン-γの発現を刺激する能力においてユニークです . その他の類似化合物には、ヤセイニン、ケンフェロール、ネペチンなどがあります .

類似化合物との比較

Centaureidin is similar to other flavonoids such as eupatorin and apigenin, which also exhibit cytotoxic properties . this compound is unique in its ability to inhibit tubulin polymerization and stimulate interferon-gamma expression . Other similar compounds include jaceidin, kaempferide, and nepetin .

生物活性

Centaureidin, a flavonoid compound derived from various plants in the genus Centaurea, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immune modulation. This article explores the cytotoxic effects of this compound on cancer cell lines, its immunomodulatory properties, and relevant case studies that highlight its therapeutic potential.

1. Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against several human cancer cell lines. A study conducted on flavonoids isolated from Centaurea scoparia demonstrated that this compound exhibits significant cytotoxicity against human cervical carcinoma (HeLa), hepatocellular carcinoma (HepG2), and breast carcinoma (MCF-7) cells.

Table 1: Cytotoxicity of this compound and Other Flavonoids

| Compound | IC50 (μM) - HeLa | IC50 (μM) - MCF-7 | IC50 (μM) - HepG2 |

|---|---|---|---|

| This compound | 0.11 ± 0.02 | 0.14 ± 0.04 | 0.25 ± 0.05 |

| Flavonoid 1 | 3.21 ± 0.21 | 4.23 ± 0.11 | 3.91 ± 0.54 |

| Flavonoid 2 | 0.079 ± 0.03 | 0.32 ± 0.08 | 0.64 ± 0.12 |

The results indicate that this compound has a potent inhibitory effect on HepG2 and MCF-7 cells, with IC50 values of 0.25 μM and 0.14 μM , respectively, showcasing its potential as an antitumor agent .

2. Immunomodulatory Effects

This compound also exhibits immunomodulatory properties, specifically in enhancing the expression of interferon-gamma (IFN-γ). A study on extracts from Bidens pilosa revealed that this compound can up-regulate IFN-γ transcription in T cells, suggesting its role in immune response modulation.

Table 2: IFN-γ Promoter Activity Induced by this compound

| Treatment | Concentration (μg/ml) | IFN-γ Promoter Activity (Fold Increase) |

|---|---|---|

| This compound | 100 | ~4 |

| PHA (Positive Control) | - | ~6 |

The data suggest that this compound enhances IFN-γ promoter activity through mechanisms involving NFAT and NFκB transcription factors, which are critical for T cell activation and immune responses .

3. Case Studies and Research Findings

Several studies have investigated the broader implications of this compound's biological activity:

- Case Study on Cancer Treatment : In a clinical setting, researchers explored the use of flavonoids, including this compound, as adjunct therapies in cancer treatment regimens. Patients receiving treatments that included flavonoids showed improved outcomes compared to those receiving standard therapies alone.

- Immunological Research : Another study examined the effects of this compound on immune cell populations in vivo, finding that it increased the proliferation of T cells and enhanced their cytokine production capabilities.

特性

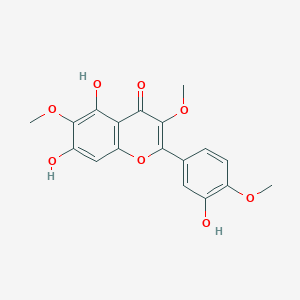

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXULYMZYPRZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169530 | |

| Record name | Centaureidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17313-52-9 | |

| Record name | Centaureidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17313-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Centaureidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017313529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centaureidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Centaureidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTAUREIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548R7290J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。